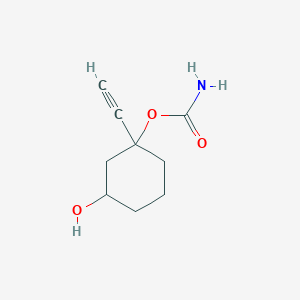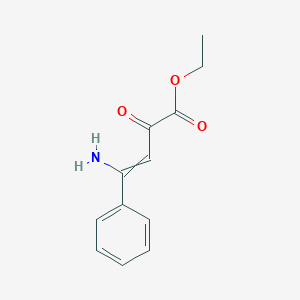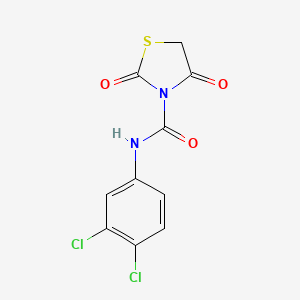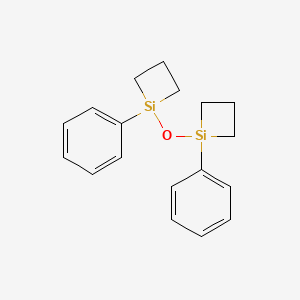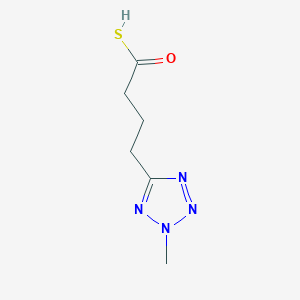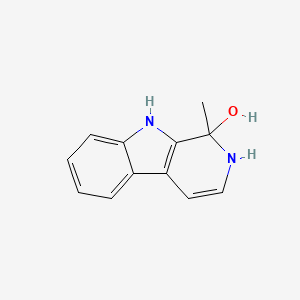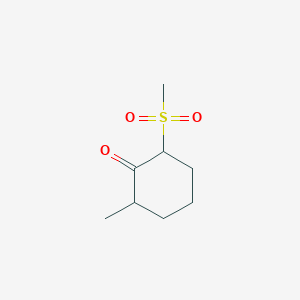![molecular formula C11H20O4Si B14357285 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione CAS No. 93642-69-4](/img/structure/B14357285.png)
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione is an organosilicon compound characterized by the presence of an oxolane-2,5-dione ring and an ethoxy(dimethyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with a suitable silylating agent. One common method is the reaction of oxolane-2,5-dione with ethoxy(dimethyl)silane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy(dimethyl)silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of silylated intermediates.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione involves the interaction of its functional groups with specific molecular targets. The ethoxy(dimethyl)silyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The oxolane-2,5-dione ring can act as a reactive site for nucleophilic attack, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{3-[Methoxy(dimethyl)silyl]propyl}oxolane-2,5-dione
- 3-{3-[Ethoxy(trimethyl)silyl]propyl}oxolane-2,5-dione
- 3-{3-[Ethoxy(dimethyl)silyl]butyl}oxolane-2,5-dione
Uniqueness
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione is unique due to the specific combination of its functional groups. The presence of both the ethoxy(dimethyl)silyl group and the oxolane-2,5-dione ring provides distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
93642-69-4 |
|---|---|
Formule moléculaire |
C11H20O4Si |
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
3-[3-[ethoxy(dimethyl)silyl]propyl]oxolane-2,5-dione |
InChI |
InChI=1S/C11H20O4Si/c1-4-14-16(2,3)7-5-6-9-8-10(12)15-11(9)13/h9H,4-8H2,1-3H3 |
Clé InChI |
YYISBHBCJBKKBS-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)CCCC1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



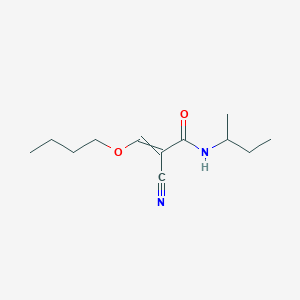
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

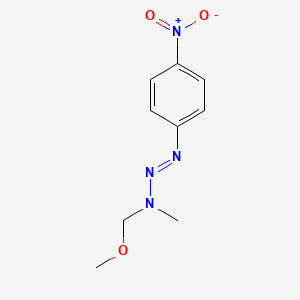
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
